A Methodological Guide to the Physicochemical Characterization of 3-(4-methyl-1H-pyrazol-1-yl)benzoic Acid
A Methodological Guide to the Physicochemical Characterization of 3-(4-methyl-1H-pyrazol-1-yl)benzoic Acid
Abstract
3-(4-methyl-1H-pyrazol-1-yl)benzoic acid represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is a prerequisite for any meaningful application, from drug formulation to rational drug design. However, comprehensive experimental data for this specific molecule is not widely available in published literature. This technical guide, therefore, serves as a robust methodological framework for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the systematic determination of the critical physicochemical parameters of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, including melting point, solubility, acid dissociation constant (pKa), and lipophilicity (LogP). The causality behind experimental choices is elucidated to empower researchers to not only generate high-quality, reproducible data but also to apply these principles to the characterization of other novel chemical entities.
Introduction and Core Molecular Properties
3-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety linked to a 4-methylpyrazole ring. This unique combination of a carboxylic acid group (an acidic hydrogen bond donor and acceptor) and a pyrazole ring (a weakly basic, aromatic heterocycle) suggests a nuanced physicochemical profile that is critical for predicting its behavior in biological and chemical systems. The insights gained from characterizing these properties are fundamental to drug discovery, influencing everything from initial hit-to-lead optimization to final dosage form development.
This guide presents a series of validated experimental workflows to systematically profile this compound.
Table 1: Core Properties of 3-(4-methyl-1H-pyrazol-1-yl)benzoic Acid
| Property | Value | Source / Method |
| IUPAC Name | 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid | --- |
| CAS Number | 1000994-73-5 | Vendor Information |
| Molecular Formula | C₁₁H₁₀N₂O₂ | --- |
| Molecular Weight | 202.21 g/mol | Calculated |
| 2D Structure | ![]() | --- |
| Melting Point | To Be Determined (TBD) | See Section 2 Protocol |
| Solubility Profile | To Be Determined (TBD) | See Section 3 Protocol |
| pKa | To Be Determined (TBD) | See Section 4 Protocol |
| LogP (octanol/water) | To Be Determined (TBD) | See Section 5 Protocol |
Melting Point Determination for Purity Assessment
2.1. Scientific Rationale
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure substance, the melting transition occurs over a very narrow temperature range (typically < 2°C). The presence of impurities disrupts the crystal lattice, which typically results in both a depression of the melting point and a broadening of the melting range. Therefore, accurately determining the melting point serves as a primary, rapid, and cost-effective method to assess the purity of a synthesized batch of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid.
2.2. Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus, which allows for controlled heating and precise observation.
Step-by-Step Methodology:
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Sample Preparation:
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Place a small amount (approx. 10-20 mg) of the dry 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid onto a clean, dry watch glass.
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Using a spatula, crush the solid into a fine, uniform powder. This ensures efficient and even heat transfer within the sample.
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Capillary Tube Loading:
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Take a glass capillary tube, sealed at one end.
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Press the open end of the capillary tube vertically into the mound of powdered sample until a small amount of solid enters the tube.
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Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.
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Repeat until a packed column of 2-4 mm in height is achieved. A densely packed, small sample size is crucial for an accurate reading.
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Apparatus Setup and Measurement:
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Insert the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Preliminary Scan (Optional but Recommended): To save time, first perform a rapid determination by heating the sample quickly (e.g., 10-20°C per minute) to find an approximate melting temperature.
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Accurate Determination: Using a fresh sample, set the apparatus to rapidly heat to a temperature approximately 20°C below the approximate melting point found in the preliminary scan.
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Once this temperature is reached, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
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Data Recording:
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the last crystal of solid melts into liquid (T₂).
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The melting point is reported as the range T₁ - T₂.
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2.3. Workflow Visualization
Caption: Workflow for Melting Point Determination.
Comprehensive Solubility Profiling
3.1. Scientific Rationale
Solubility is a critical determinant of a drug's bioavailability and developability. A compound must have adequate aqueous solubility to dissolve in the gastrointestinal tract for absorption, yet also possess sufficient lipophilicity to cross cell membranes. Profiling the solubility of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid in a variety of solvents provides essential information for formulation development, purification strategies (crystallization), and interpretation of biological assay results. The presence of the acidic carboxylic acid and basic pyrazole nitrogen suggests that its aqueous solubility will be highly pH-dependent.
3.2. Experimental Protocol: Semi-Quantitative Solubility Assessment
This protocol aims to classify the compound's solubility in key solvents relevant to drug discovery.
Materials:
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Solvents: Purified Water, Hexane, Ethanol, Dimethyl Sulfoxide (DMSO), 1.0 M Hydrochloric Acid (HCl), 1.0 M Sodium Hydroxide (NaOH).
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Test tubes, vortex mixer, Pasteur pipettes.
Step-by-Step Methodology:
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Preparation:
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Label a separate test tube for each of the six solvents.
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Weigh approximately 5 mg of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid into each test tube.
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Solvent Addition and Mixing:
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Add 0.5 mL of the respective solvent to each tube. This creates an initial concentration of ~10 mg/mL.
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Vortex each tube vigorously for 60 seconds.
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Observation and Classification:
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Visually inspect each tube against a contrasting background.
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Classify the solubility based on the following criteria:
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Soluble: The solution is completely clear, with no visible solid particles.
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Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.
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Insoluble: The solid appears largely undissolved.
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pH-Dependent Solubility Confirmation:
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Acidification: To the tube containing 1.0 M NaOH (in which the compound should have dissolved to form the sodium salt), add 6.0 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the acidic nature of the compound and its lower solubility in acidic aqueous media.
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Basification: To the tube containing 1.0 M HCl, add 6.0 M NaOH dropwise until the solution is basic. Observe any changes in solubility.
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3.3. Data Presentation
The results should be recorded in a structured table.
Table 2: Solubility Profile of 3-(4-methyl-1H-pyrazol-1-yl)benzoic Acid
| Solvent | Polarity | Observation (Soluble/Partially Soluble/Insoluble) | Notes |
| Water | Polar Protic | TBD | Baseline aqueous solubility. |
| Hexane | Non-polar | TBD | Indicates lipophilicity. |
| Ethanol | Polar Protic | TBD | Common co-solvent. |
| DMSO | Polar Aprotic | TBD | Common stock solution solvent. |
| 1.0 M NaOH | Aqueous Base | TBD | Expect soluble due to salt formation. |
| 1.0 M HCl | Aqueous Acid | TBD | Solubility depends on pyrazole pKa. |
3.4. Workflow Visualization
Caption: Decision workflow for solubility classification.
pKa Determination via Potentiometric Titration
4.1. Scientific Rationale
The acid dissociation constant (pKa) is the pH at which a molecule exists in a 50:50 mixture of its protonated and deprotonated forms.[1] For 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, the carboxylic acid group is expected to have a pKa in the range of 3-5, meaning it will be predominantly deprotonated (anionic) at physiological pH (~7.4). The pyrazole ring contains nitrogen atoms that can be protonated, exhibiting a basic pKa. Knowing these pKa values is essential for predicting a drug's absorption, distribution, and target engagement, as the ionization state dictates solubility, membrane permeability, and the ability to form ionic bonds. Potentiometric titration is a highly accurate and reliable method for determining pKa values.
4.2. Experimental Protocol: Automated Potentiometric Titration
Step-by-Step Methodology:
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System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.
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Sample Preparation:
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Prepare a ~1 mM solution of the compound. If aqueous solubility is low, a co-solvent like methanol or DMSO can be used, but its concentration should be kept minimal and consistent.
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Transfer a precise volume (e.g., 20 mL) of the sample solution to a titration vessel.
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Add a small magnetic stir bar and place the vessel on a magnetic stirrer.
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Titration for Acidic pKa:
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Immerse the calibrated pH electrode and the titrant dispensing tube into the solution.
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If necessary, adjust the starting pH of the solution to ~2.0 with a small amount of 0.1 M HCl.
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Begin the titration by adding standardized 0.1 M NaOH in small, precise increments (e.g., 0.02 mL).
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Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).
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Continue the titration until the pH reaches ~12.
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Data Analysis:
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Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
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Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.
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The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant needed to reach the equivalence point has been added).
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Replication: Perform the titration in triplicate to ensure the reliability and reproducibility of the results.
4.3. Workflow Visualization
Caption: Workflow for pKa determination by titration.
Lipophilicity (LogP) Determination via Shake-Flask Method
5.1. Scientific Rationale
Lipophilicity, quantified as the partition coefficient (P) or its logarithm (LogP), measures the differential solubility of a neutral compound in a biphasic system of an immiscible lipid-like solvent and water. The standard system is n-octanol and water. LogP is a cornerstone of medicinal chemistry, heavily influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. According to Lipinski's Rule of 5, a LogP value below 5 is generally desirable for orally administered drugs to ensure a balance between aqueous solubility and membrane permeability. The shake-flask method, while labor-intensive, is considered the "gold standard" for its accuracy.
5.2. Experimental Protocol: HPLC-Based Shake-Flask Method
Step-by-Step Methodology:
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Solvent Preparation:
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Pre-saturate the n-octanol by mixing it with purified water, shaking vigorously, and allowing the layers to separate. Use the top (octanol) layer.
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Pre-saturate the water by mixing it with n-octanol. Use the bottom (aqueous) layer. This ensures that the two phases are in equilibrium before the experiment begins.
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Sample Preparation:
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Prepare a stock solution of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid in the pre-saturated n-octanol. The concentration should be chosen to be accurately quantifiable by the analytical method (e.g., HPLC-UV).
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Note: The aqueous phase (water) should be buffered to a pH at least 2 units below the acidic pKa and 2 units above any basic pKa to ensure the compound is in its neutral, un-ionized form.
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Partitioning:
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In a separatory funnel or vial, combine equal and precise volumes of the octanol stock solution and the pre-saturated buffered water (e.g., 5 mL of each).
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Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition and reach equilibrium.
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Allow the vial to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process.
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Quantification:
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Carefully withdraw an aliquot from the aqueous layer and an aliquot from the n-octanol layer.
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Determine the concentration of the compound in each aliquot using a validated HPLC-UV method. A calibration curve must be generated to ensure accurate quantification.
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Calculation:
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The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous]
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The LogP is then calculated as: LogP = log₁₀(P)
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Replication: The experiment should be repeated at least twice to ensure the results are reproducible.
5.3. Workflow Visualization
Caption: Shake-flask method workflow for LogP.
Conclusion
The systematic application of the methodologies detailed in this guide will yield a comprehensive physicochemical profile of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid. This foundational dataset, encompassing purity, solubility, ionization behavior, and lipophilicity, is indispensable for advancing the molecule through the drug discovery and development pipeline. The principles and protocols outlined herein are not only self-validating but also broadly applicable, providing researchers with a reliable framework for the characterization of other novel chemical entities. Generating such high-quality data is the first and most critical step toward unlocking the full therapeutic or material potential of a compound.
References
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- Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa.
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- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
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- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
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